
2-Bromo-5-methylbenzoyl chloride
Description
2-Bromo-5-methylbenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with a bromine atom at position 2 and a methyl group at position 4. Its molecular formula is C₈H₆BrClO, with a molecular weight of 233.49 g/mol. This compound is highly reactive due to the electron-withdrawing bromine atom, which enhances the electrophilicity of the carbonyl carbon, making it a key intermediate in organic synthesis for amide or ester formation .
Properties
IUPAC Name |
2-bromo-5-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBACRXXWHGOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652351 | |
Record name | 2-Bromo-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409110-31-2 | |
Record name | 2-Bromo-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylbenzoyl chloride typically involves the bromination of 5-methylbenzoyl chloride. One common method includes the reaction of 5-methylbenzoyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
As a benzoyl chloride derivative, this compound readily undergoes nucleophilic substitution with various nucleophiles. Key reactions include:
Reaction with Amines
Forms amides under mild conditions. For example:
Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Azetidine | THF, 0–5°C | 1-(2-Bromo-5-methylbenzoyl)azetidine | 85% | |
Ammonia | RT, 2 hrs | Primary amide | 92% |
Reaction with Alcohols
Produces esters via alcoholysis:
Coupling Reactions
The bromide substituent enables cross-coupling reactions, such as:
Suzuki-Miyaura Coupling
Forms biaryl derivatives using palladium catalysts:
Boronic Acid | Catalyst | Conditions | Yield | Reference |
---|---|---|---|---|
Phenyl | Pd(PPh₃)₄ | 80°C, 12 hrs | 78% | |
Pyrimidin-2-yl | Pd(dba)₂ | 100°C, DMF | 65% |
Hydrolysis and Stability
The acyl chloride group is highly moisture-sensitive:
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Hydrolysis : Reacts with water to regenerate the parent acid:
Solvent | Half-Life (25°C) | Reference |
---|---|---|
Anhydrous THF | >48 hrs | |
Aqueous AcCN | <10 min |
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 2-bromo-5-methylbenzyl alcohol:
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Yield: 88% in diethyl ether.
Oxidation
The methyl group can be oxidized to a carboxylic acid using KMnO₄:
Comparative Reactivity
A comparison with structurally similar compounds highlights its unique reactivity:
Compound | Reactivity with Amines | Suzuki Coupling Efficiency | Hydrolysis Rate |
---|---|---|---|
2-Bromo-5-methylbenzoyl chloride | High | Moderate | Rapid |
2-Chloro-5-methylbenzoyl chloride | Moderate | High | Slow |
5-Bromo-2-methoxybenzoyl chloride | Low | Low | Moderate |
Mechanistic Insights
Scientific Research Applications
Synthesis and Reactions
2-Bromo-5-methylbenzoyl chloride can be synthesized through the bromination of 5-methylbenzoic acid followed by chlorination. This compound is reactive due to the presence of both a bromine and a carbonyl chloride functional group, allowing it to undergo various nucleophilic substitution reactions.
Scientific Research Applications
-
Synthesis of Pharmaceutical Intermediates
- Key Role in Drug Development: this compound is utilized as an intermediate in the synthesis of various therapeutic agents, particularly those targeting metabolic disorders such as diabetes. For example, it serves as a precursor for SGLT2 inhibitors, which are promising candidates for diabetes treatment .
- Isoindolinone Derivatives: The compound is also used in synthesizing isoindolinone derivatives, which have shown potential in treating various cancers due to their ability to inhibit specific enzymes involved in tumor growth .
-
Material Science
- Polymer Chemistry: It can be employed in the development of new polymers with enhanced properties. The reactivity of the benzoyl chloride group allows for incorporation into polymer chains, providing materials with tailored functionalities for applications in coatings and adhesives.
- Fluorescent Sensors
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new carbon-heteroatom bonds. The pathways involved in its reactions are typically governed by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromo Position: In this compound, bromine at position 2 creates stronger electron-withdrawing effects compared to para-substituted analogs (e.g., 4-bromobenzoyl chloride), increasing carbonyl reactivity . Benzyloxy Derivatives: Compounds like 5-bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride exhibit higher molecular weights and lipophilicity (XLogP3 = 5.3) due to bulky benzyloxy groups, which also increase rotatable bond counts (4 vs. 1 in simpler derivatives) .
Reactivity :
- The absence of bulky substituents (e.g., benzyloxy groups) in this compound likely enhances its reactivity in nucleophilic acyl substitution compared to analogs in and .
- Bromine substituents in all compounds stabilize the acyl chloride via electron withdrawal, but para-bromo derivatives (e.g., 4-bromobenzoyl chloride) may exhibit slower reactions due to reduced inductive effects compared to ortho-bromo analogs .
Safety Profiles :
- Most benzoyl chlorides, including 4-bromobenzoyl chloride, are classified as irritants or corrosives due to their reactivity with moisture and biological tissues .
Biological Activity
2-Bromo-5-methylbenzoyl chloride is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C8H7BrClO
- Molecular Weight : 215.50 g/mol
- CAS Number : 6967-82-4
Biological Activity
The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in several therapeutic areas, including anti-cancer and anti-inflammatory activities.
Research indicates that compounds derived from this compound may exert their effects through:
- Inhibition of Enzymatic Activity : Certain derivatives can inhibit enzymes involved in cancer cell proliferation.
- Modulation of Cellular Pathways : They may influence signaling pathways related to inflammation and apoptosis.
Case Studies
- Synthesis of Urolithin A : A study highlighted the synthesis of urolithin A from this compound, demonstrating its role in enhancing mitochondrial function and promoting autophagy, which is crucial for muscle health and aging .
- Fragment-Based Drug Discovery (FBDD) : In FBDD applications, derivatives of this compound have been utilized to develop new drugs targeting specific proteins involved in cancer . This approach has led to the identification of several promising candidates that are currently in various stages of clinical trials.
Toxicological Profile
The safety data indicates that this compound can cause severe skin burns and eye damage upon contact . Long-term exposure may lead to respiratory issues, highlighting the importance of handling this compound with care.
Toxicity Endpoint | Value | Source |
---|---|---|
Skin Irritation | Severe | Safety Data Sheet |
Eye Damage | Severe | Safety Data Sheet |
Respiratory Sensitization | Possible | Safety Data Sheet |
Synthesis Methods
The synthesis of this compound typically involves bromination reactions using various brominating agents. The following table summarizes different synthetic routes:
Method | Reagents Used | Yield |
---|---|---|
Bromination of methylbenzoic acid | Bromine, catalyst | Up to 92% |
Reaction with thionyl chloride | Thionyl chloride | High purity |
Q & A
Q. Table 1: Hazard Classification (OSHA HCS)
Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
---|---|---|---|
Skin Corrosion (1B) | GHS05 | Danger | H314: Severe skin burns |
Serious Eye Damage (1) | GHS05 | Danger | H318: Serious eye damage |
How can researchers design experiments to minimize decomposition of this compound during reactions?
Answer (Advanced):
To mitigate decomposition:
- Temperature Control: Conduct reactions under anhydrous conditions at low temperatures (0–5°C) to reduce hydrolysis .
- Solvent Selection: Use dry aprotic solvents (e.g., dichloromethane or THF) to stabilize the acyl chloride group .
- Inert Atmosphere: Perform reactions under nitrogen/argon to prevent moisture ingress .
- Monitoring: Employ real-time analytical techniques (e.g., FTIR or HPLC) to track reaction progress and detect decomposition byproducts .
Example Workflow:
Pre-dry glassware at 120°C for 2 hours.
Charge solvent under nitrogen purge.
Add reagent dropwise while maintaining 0°C.
Quench unreacted starting material with ice-cold sodium bicarbonate.
What methodologies resolve contradictory data on the reactivity of this compound with nucleophiles?
Answer (Advanced):
Contradictory reactivity data (e.g., varying yields in nucleophilic substitutions) can be addressed via:
- Systematic Variable Isolation:
- Meta-Analysis: Compare published studies to identify trends (e.g., higher yields in polar aprotic solvents vs. protic solvents) .
- Mechanistic Studies: Use computational chemistry (DFT) to model reaction pathways and identify steric/electronic effects from the bromo and methyl substituents .
Case Study: A 2021 study on contradictory outcomes in benzoyl chloride reactions applied longitudinal analysis to distinguish short-term vs. long-term effects of experimental variables, highlighting the role of reaction time in product stability .
How should researchers characterize the purity and stability of this compound?
Answer (Basic):
- Analytical Techniques:
- Stability Testing:
What advanced synthetic routes utilize this compound as a key intermediate?
Answer (Advanced):
- Peptide Coupling: React with amino acids to form benzoylated derivatives for drug discovery .
- Polymer Synthesis: Employ as a monomer in step-growth polymerization for functionalized polyamides .
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with aryl boronic acids to access biaryl ketones .
Example Reaction:
this compound + 4-methoxyphenylboronic acid → 2-(4-methoxyphenyl)-5-methylbenzophenone (Pd catalysis, 80% yield) .
How can researchers address discrepancies in reported melting points or spectral data for this compound?
Answer (Advanced):
- Reproducibility Checks: Replicate synthesis and characterization under standardized conditions (e.g., ASTM methods) .
- Interlaboratory Comparisons: Collaborate with independent labs to validate data .
- Crystallography: Perform X-ray diffraction to confirm molecular structure and polymorphic forms .
Note: Variations in melting points may arise from impurities or polymorphic transitions, necessitating recrystallization (e.g., from hexane/ethyl acetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.